3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine
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Overview
Description
3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine is a chemical compound that features a pyridine ring substituted with a phenoxy group, which in turn is substituted with an oxirane (epoxide) group
Preparation Methods
The synthesis of 3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine typically involves the reaction of 4-(oxiran-2-ylmethoxy)phenol with 3-chloropyridine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized products.
Reduction: The compound can undergo reduction reactions, particularly at the epoxide group, to form alcohols.
Substitution: The pyridine ring and the phenoxy group can participate in substitution reactions, where different substituents can be introduced.
Ring-opening reactions: The epoxide group is highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Mechanism of Action
The mechanism by which 3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine exerts its effects is primarily through the reactivity of the epoxide group. The epoxide group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, such as the crosslinking of polymers and the modification of biomolecules .
Comparison with Similar Compounds
Similar compounds to 3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine include:
4-(Oxiran-2-ylmethoxy)benzoic acid: This compound has a similar epoxide group but is substituted on a benzoic acid moiety instead of a pyridine ring.
4-Acetoxybenzoic acid: This compound features an acetoxy group instead of an epoxide group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a pyridine ring and an epoxide group, which provides a distinct set of chemical properties and reactivity patterns compared to other similar compounds.
Properties
IUPAC Name |
3-[4-(oxiran-2-ylmethoxy)phenoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-13(8-15-7-1)18-12-5-3-11(4-6-12)16-9-14-10-17-14/h1-8,14H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEWSQICEVDWBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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